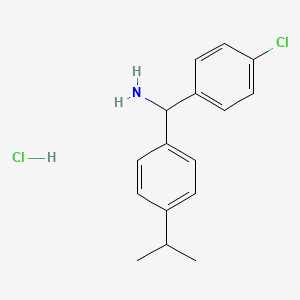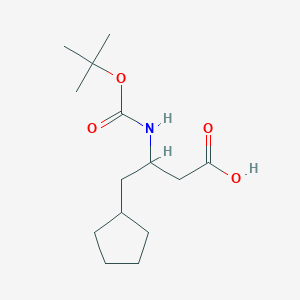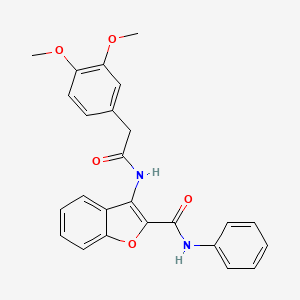![molecular formula C19H25N3O3 B2751439 N-[(2-methoxyadamantan-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1797025-76-3](/img/structure/B2751439.png)
N-[(2-methoxyadamantan-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(2-methoxyadamantan-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide” is a complex organic compound that features a unique combination of adamantane and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2-methoxyadamantan-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide” typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy group and a suitable leaving group for further reactions.
Coupling with Pyridine: The functionalized adamantane is then coupled with a pyridine derivative under conditions that promote the formation of the oxalamide linkage. This step may involve the use of coupling reagents such as EDCI or DCC.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyadamantane moiety.
Reduction: Reduction reactions could target the oxalamide linkage or the pyridine ring.
Substitution: The pyridine ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its adamantane moiety is known for enhancing the stability and bioavailability of pharmaceutical compounds.
Medicine
Medically, the compound could be explored for its antiviral, antibacterial, or anticancer properties. The presence of the pyridine ring suggests potential interactions with biological targets such as enzymes or receptors.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of “N-[(2-methoxyadamantan-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety could enhance membrane permeability, while the pyridine ring might facilitate binding to specific biological targets.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound similar to amantadine.
Uniqueness
“N-[(2-methoxyadamantan-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide” is unique due to its combination of adamantane and pyridine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-25-19(14-6-12-5-13(8-14)9-15(19)7-12)11-21-17(23)18(24)22-16-3-2-4-20-10-16/h2-4,10,12-15H,5-9,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHEEQOLQWCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2751356.png)
![3-[(2,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2751357.png)
![(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2751358.png)
![5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2751359.png)
![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]cyclobutyl]acetic acid](/img/structure/B2751361.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2751363.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2751367.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2751368.png)



![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)
